5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine
CAS No.: 868260-18-8
Cat. No.: VC2807177
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868260-18-8 |
|---|---|
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine |
| Standard InChI | InChI=1S/C9H12N4/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h2-3,6H,1,4-5H2,(H2,10,13)(H,11,12) |
| Standard InChI Key | MQUKWIXXEYVBMH-UHFFFAOYSA-N |
| SMILES | C1CNC(=NC1)C2=CN=C(C=C2)N |
| Canonical SMILES | C1CNC(=NC1)C2=CN=C(C=C2)N |
Introduction
Chemical Structure and Properties
5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine belongs to the class of tetrahydropyrimidines, which are six-membered heterocyclic compounds containing two nitrogen atoms . The molecule features a tetrahydropyrimidine ring connected to a pyridine ring that contains an amino group at the 2-position. This structure offers multiple sites for potential interactions with biological targets, making it a compound of interest for pharmaceutical development.
The structural features of this compound include:
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A 1,4,5,6-tetrahydropyrimidine ring (partially reduced pyrimidine)
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A pyridine ring with an amino substituent at position 2
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A connecting bond between the tetrahydropyrimidine's 2-position and the pyridine's 5-position
While specific physicochemical data for this exact compound is limited in the literature, related tetrahydropyrimidines typically exhibit moderate water solubility, significant lipophilicity, and the capacity to form hydrogen bonds through their nitrogen atoms .
Synthesis Methodologies
The synthesis of 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine can be approached through adaptations of methodologies used for similar compounds. A relevant synthetic pathway can be derived from the synthesis of the related compound 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-ol, which has been documented in the literature .
Alternative Synthetic Approaches
Alternative approaches may include:
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Modification of preformed tetrahydropyrimidines
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Cross-coupling reactions between appropriately functionalized pyridines and tetrahydropyrimidines
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Microwave-assisted synthetic methods to improve reaction efficiency
Structural Characterization
The structural confirmation of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine can be achieved through various analytical techniques. Based on characterization methods used for related compounds, the following data would be expected:
Spectroscopic Data
For related tetrahydropyrimidine compounds, the NMR spectroscopic data typically includes characteristic signals that would be expected for our target compound:
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¹H-NMR would likely show signals for the tetrahydropyrimidine ring protons (typically in the range δ 1.8-3.5 ppm), the pyridine ring protons (typically δ 6.5-8.5 ppm), and the amino group protons (typically δ 4.0-5.5 ppm)
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¹³C-NMR would show signals for the carbon atoms in both ring systems, including characteristic signals for carbons adjacent to nitrogen atoms
Biological Activities and Applications
Based on the biological activities of structurally related compounds, 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine may possess several potential pharmacological properties. The tetrahydropyrimidine scaffold is known for diverse biological activities, including:
Antitumor Activity
Heterocyclic compounds containing pyridine and imidazole rings (structurally similar to our compound of interest) have shown promising antiproliferative effects. For instance, compounds containing amidino-substituted imidazo[4,5-b]pyridines have demonstrated selective activity against colon carcinoma cell lines with IC₅₀ values in the sub-micromolar range (0.4-0.7 μM) .
Table 1: Comparison of Antiproliferative Activity of Related Heterocyclic Compounds
Receptor Binding Properties
Compounds with aminopyrimidine cores, similar to our target compound, have shown exceptional receptor binding affinity. For example, related compounds have demonstrated high binding affinity (hA₂ₐ 0.22 nM) against adenosine A₂ₐ receptors, with excellent ligand efficiency (0.51) .
Structure-Activity Relationships
The biological activity of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine would likely be influenced by:
Comparison with Related Compounds
Structural Analogues
Several structural analogues of 5-(1,4,5,6-tetrahydropyrimidin-2-yl)pyridin-2-amine have been reported in the literature:
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5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-ol: A close analogue with a hydroxyl group instead of an amino group at position 2 of the pyridine ring
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6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine: A related tetrahydropyrimidine with different substituents
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4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine: A structurally related heterocyclic compound with a different ring system
Pharmacological Comparison
Table 2: Comparative Properties of Related Heterocyclic Compounds
| Compound | Chemical Class | Key Structural Features | Primary Biological Activities |
|---|---|---|---|
| 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-amine | Tetrahydropyrimidine | Pyridin-2-amine connected to tetrahydropyrimidine | Potential antimicrobial and anticancer activities |
| 5-(1,4,5,6-Tetrahydropyrimidin-2-yl)pyridin-2-ol | Tetrahydropyrimidine | Pyridin-2-ol connected to tetrahydropyrimidine | Similar potential activities |
| 6-(Dimethoxymethyl)-1,4,5,6-tetrahydropyrimidin-2-amine | Tetrahydropyrimidine | Dimethoxymethyl group at position 6 | Potential applications in medicinal chemistry |
| Amidino-substituted imidazo[4,5-b]pyridines | Imidazopyridine | Amidino substituents | Antiproliferative, selective anticancer activity |
Current Research Status and Future Directions
Research Gaps
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Comprehensive physicochemical characterization
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Detailed structure-activity relationship studies
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Specific biological screening against various targets
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Optimization of synthetic routes for improved yields
Future Research Directions
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Investigation of binding mechanisms with biological targets
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Development of more efficient and scalable synthetic pathways
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Exploration of potential therapeutic applications in cancer, microbial infections, and other disease areas
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Study of the compound's pharmacokinetic properties and in vivo efficacy
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